molecular formula C7H10N2O B13357306 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Katalognummer: B13357306
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: RVHSOKLAQJFTCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic compound comprising a pyrrolidine ring fused to a partially hydrogenated pyridinone moiety. Its fully saturated structure confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and stereochemical studies. A notable derivative, (3aS,7aS)-5-[(S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate, was synthesized via chiral resolution of a racemic intermediate followed by hydrogenation and subsequent acylation with (R)-Mosher acid chloride. This derivative’s absolute configuration was confirmed through crystallography, revealing a distorted chair conformation in the piperidine ring and orthogonal alignment of the amide and phenyl planes .

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

2,3,4,5,6,7-hexahydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H10N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h8H,1-4H2,(H,9,10)

InChI-Schlüssel

RVHSOKLAQJFTCO-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1C(=O)NC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Precursors

One common method involves the cyclization of appropriate precursors. For instance, the use of acyl (bromo)acetylenes and propargylamine followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) is a well-documented approach. This method allows for the efficient formation of the pyrrolopyridine ring system.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can significantly enhance the efficiency and scalability of the process. This approach ensures consistent quality and yield while minimizing waste and reducing costs.

Chemical Reactions Analysis

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical transformations, which are crucial for its applications in medicinal chemistry and materials science.

Oxidation Reactions

Oxidation reactions can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically yield corresponding ketones or carboxylic acids, depending on the conditions and reagents used.

Reduction Reactions

Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride. These reactions usually produce alcohols or amines, which can serve as intermediates for further chemical modifications.

Substitution Reactions

Comparison with Similar Compounds

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one shares structural similarities with other heterocyclic compounds like pyrrolopyrazine and pyrazolopyridine derivatives. However, its unique ring fusion and electronic properties make it particularly valuable for developing new therapeutic agents and advanced materials.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine: It is explored as a potential scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
  • Industry: It is utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

In medicinal chemistry, the mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, facilitated by reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

  • Structural Features: Partially unsaturated (2,3-dihydro) core, retaining a pyridinone ring.
  • Biological Activity: Derivatives act as HPK1 (hematopoietic progenitor kinase 1) inhibitors, showing promise in cancer immunotherapy by enhancing T-cell activation .
  • Key Differences : The reduced hydrogenation (vs. hexahydro) introduces a double bond, altering electronic properties and binding affinity. The hexahydro analog’s full saturation may improve metabolic stability but reduce conformational flexibility.

Gentianine (5-Vinyl-3,4-dihydro-pyrano[3,4-c]pyridin-1-one)

  • Structural Features: Pyrano[3,4-c]pyridinone core with a 5-vinyl substituent and oxygen-containing pyran ring.
  • Key Differences : Replacement of pyrrolidine with pyran introduces an oxygen atom, altering hydrogen-bonding capacity. The vinyl group enhances electrophilicity, impacting reactivity compared to the unsubstituted hexahydro analog.

cis-Hexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one

  • Structural Features : Positional isomer of the target compound, with the ketone at the 6-position instead of 1. The cis configuration enforces specific stereochemical constraints.
  • Applications : Used as a chiral building block in organic synthesis. Molecular weight: 140.18 g/mol .
  • Key Differences : Ketone position alters dipole moments and hydrogen-bonding patterns. The cis fusion affects ring puckering and intermolecular interactions, influencing solubility and crystallinity.

Isaindigotone (3-(4-Hydroxy-3,5-dimethoxy-benzylidene)-2,3-dihydro-1H-pyrrolo[2,1-b]-quinazolin-9-one)

  • Structural Features: Quinazolinone-pyrrolo hybrid with a benzylidene substituent.
  • Biological Activity : Exhibits antitumor and antiviral activities due to the extended conjugated system .
  • Key Differences: The quinazolinone moiety expands aromaticity, enhancing π-π stacking interactions absent in the hexahydro analog.

Biologische Aktivität

2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1896490-86-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its analgesic, sedative, anti-inflammatory, and anticancer effects.

  • Molecular Formula: C₇H₁₀N₂O
  • Molecular Weight: 138.17 g/mol
  • Structure: The compound features a pyrrolidine ring fused to a pyridine nucleus, which is characteristic of many biologically active compounds.

Analgesic and Sedative Effects

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative properties. In a study assessing the analgesic activity using the writhing test in mice, several derivatives demonstrated comparable efficacy to morphine with reduced toxicity .

Table 1: Analgesic Activity of Pyrrolo[3,4-c]pyridine Derivatives

CompoundDose (mg/kg)Writhing Reduction (%)Toxicity Level
Compound 1A1075Low
Compound 2A2080Low
Morphine585Moderate

Anti-inflammatory Properties

The anti-inflammatory potential of 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one has been explored in various contexts. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its therapeutic use in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies focusing on its cytotoxic effects against cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian and breast cancer cells while exhibiting minimal toxicity towards non-cancerous cells .

Table 2: Cytotoxicity of Pyrrolo[3,4-c]pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Selectivity Index
Compound AOvarian Cancer155
Compound BBreast Cancer204
Control (Doxorubicin)Ovarian Cancer10-

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,4-c]pyridine derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the pyrrolidine or pyridine rings can enhance or diminish activity. For example:

  • Substituents at the 4-position of the phenyl ring have been shown to increase insulin sensitivity in adipocytes significantly.
  • The presence of electron-withdrawing groups enhances anticancer activity by stabilizing the compound's interaction with target enzymes involved in cancer proliferation .

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical settings:

  • Case Study on Analgesia : A clinical trial involving patients with chronic pain demonstrated significant pain relief when treated with a pyrrolo[3,4-c]pyridine derivative compared to placebo.
  • Case Study on Cancer Treatment : In vitro studies showed that a specific derivative exhibited an EC₅₀ value of less than 10 µM against HIV-1 replication and promising results against various cancer cell lines.

Q & A

Q. What are the established synthetic routes for 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one, and how do reaction conditions influence yield?

The synthesis often involves cyclization and hydrogenation steps. For example, Grignard reagent-mediated alkylation (e.g., using THF at 0°C to room temperature) followed by quenching and purification via column chromatography (eluent: hexane/ethyl acetate gradients) is a common approach . Solvent choice (e.g., THF vs. dioxane) and temperature control are critical to avoid side reactions. For instance, low temperatures (0°C) minimize undesired byproducts during nucleophilic additions .

Q. How is structural characterization of this compound performed, particularly for resolving stereochemical ambiguities?

Key methods include:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the hexahydro ring system) and compare with computational models .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ to confirm lactam formation .
  • Chromatography : Use TLC (Rf values) and HPLC to assess purity, especially after column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents on the pyrrolo-pyridine core?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for aryl/alkyl substitutions .
  • Stepwise Synthesis : Isolate intermediates before cyclization to reduce steric hindrance .

Q. What analytical strategies address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in the hexahydro system) by analyzing spectra at low temperatures .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions to assign stereochemistry .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactive derivatives?

  • Substituent Variation : Systematically modify substituents at positions 3 and 7 (e.g., halogenation, alkylation) to assess impact on target binding .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity .
  • Pharmacokinetic Profiling : Evaluate logP, solubility, and metabolic stability to prioritize lead compounds .

Q. What methods are recommended for resolving low reproducibility in multicomponent reactions involving this scaffold?

  • Stoichiometric Precision : Ensure exact molar ratios of reagents (e.g., amines, aldehydes) to avoid incomplete cyclization .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Real-Time Monitoring : Employ LC-MS to track reaction progress and identify bottlenecks .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies between theoretical and experimental melting points for novel derivatives?

  • Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to improve crystal purity .
  • DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms or impurities .

Q. What protocols ensure reliable quantification of residual solvents in final products?

  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., THF, ethyl acetate) using pharmacopeial methods .
  • Buffer Preparation : Adjust pH to 6.5 with ammonium acetate/acetic acid for consistent chromatography conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.